N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a complex organic compound that features an imidazole ring, a quinazolinone moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the synthesis of the quinazolinone moiety. These intermediates are then coupled under specific reaction conditions to form the final compound.
Imidazole Derivative Synthesis: The imidazole ring can be synthesized using glyoxal and ammonia, followed by functionalization to introduce the ethyl group.
Quinazolinone Moiety Synthesis: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling Reaction: The final step involves coupling the imidazole derivative with the quinazolinone intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the quinazolinone moiety can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-imidazol-4-yl)ethyl]acrylamide: Similar imidazole-based structure but lacks the quinazolinone moiety.
2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: Contains an indole ring instead of a quinazolinone moiety.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is unique due to its combination of an imidazole ring, a quinazolinone moiety, and a benzamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H25N5O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C25H25N5O3/c1-16(2)14-33-21-8-9-23-22(12-21)25(32)30(17(3)29-23)20-6-4-18(5-7-20)24(31)27-11-10-19-13-26-15-28-19/h4-9,12-13,15H,1,10-11,14H2,2-3H3,(H,26,28)(H,27,31) |
InChI Key |
ZVLWFBPIBZACAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
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